molecular formula C7H8Cl2N2S B1432365 4,6-Dichloro-2-(propylthio)pyrimidine CAS No. 1401318-10-2

4,6-Dichloro-2-(propylthio)pyrimidine

Cat. No.: B1432365
CAS No.: 1401318-10-2
M. Wt: 223.12 g/mol
InChI Key: GJSKUPWUDKTHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 4,6-Dichloro-2-(propylthio)pyrimidine is the P2Y12 receptor, a key target receptor for ADP . This receptor plays a crucial role in platelet activation and aggregation, which are critical processes in blood clotting .

Mode of Action

This compound interacts with its target, the P2Y12 receptor, by selectively inhibiting it . This inhibition blocks the action of platelets in the blood, reducing recurrent thrombotic events .

Biochemical Pathways

The biochemical pathway affected by this compound is the ADP signaling pathway. By inhibiting the P2Y12 receptor, this compound disrupts the normal function of platelets, affecting the downstream effects of ADP signaling .

Pharmacokinetics

The compound’s impact on bioavailability is significant, as it directly and reversibly inhibits the p2y12 receptor, exhibiting rapid onset and offset effects .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of platelet activation, aggregation, and degranulation . This results in the prevention of thrombotic events such as stroke or heart attack in patients with acute coronary syndrome or myocardial infarction with ST elevation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s action can be affected by the physiological environment, such as the presence of other drugs or health conditions of the patient .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-2-(propylthio)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with several enzymes and proteins, including those involved in the synthesis of antiplatelet agents like ticagrelor . The compound’s interactions are characterized by its ability to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation depending on the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of enzymes involved in pyrimidine metabolism, thereby altering the cellular levels of pyrimidine nucleotides . This modulation can lead to changes in cell proliferation and apoptosis, making it a valuable tool in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, thereby affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under inert atmospheric conditions at temperatures between 2-8°C . Prolonged exposure to light or higher temperatures can lead to its degradation, which may affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro cancer models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase and thymidine phosphorylase, affecting the metabolic flux and levels of pyrimidine metabolites . These interactions can influence the overall metabolic state of the cell and are crucial for understanding the compound’s pharmacokinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is also influenced by its lipophilicity, which affects its ability to cross cellular membranes and accumulate in specific compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localizations enable it to interact with key biomolecules involved in gene expression and metabolic regulation, thereby modulating cellular function.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(propylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dichloro-2-(propylthio)pyrimidine is used extensively in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the synthesis of Ticagrelor, which is a crucial antiplatelet agent used in the prevention of thrombotic events . Its chemical structure allows for specific interactions with the P2Y12 receptor, making it an essential intermediate in pharmaceutical chemistry.

Properties

IUPAC Name

4,6-dichloro-2-propylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSKUPWUDKTHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do we know about the structural characteristics of 5-amino-4,6-dichloro-2-(propylthio)pyrimidine?

A1: While the provided research abstract [] doesn't explicitly state the molecular formula and weight, it highlights the study of the compound's electron acceptor properties, excitation energies, oscillatory strength, and spectroscopic behavior. This suggests that researchers are investigating how the compound interacts with light and other molecules at a fundamental level, which is crucial for understanding its potential biological activity.

Q2: How does the research leverage computational chemistry to understand 5-amino-4,6-dichloro-2-(propylthio)pyrimidine?

A2: The research paper mentions investigating "solvent effects" [], which strongly indicates the use of computational chemistry techniques. Scientists likely employed simulations to model how different solvents influence the compound's properties and behavior. This approach can provide valuable insights into the compound's interactions within a biological system. Additionally, the mention of "anticancer agent" [] suggests that researchers might be employing Quantitative Structure-Activity Relationship (QSAR) models to predict the compound's potential efficacy against cancer cells based on its structure.

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